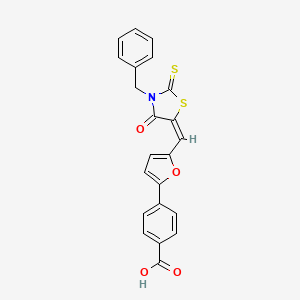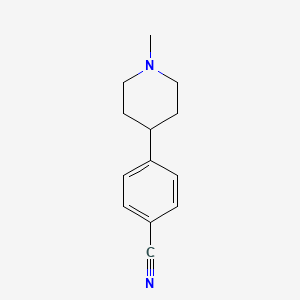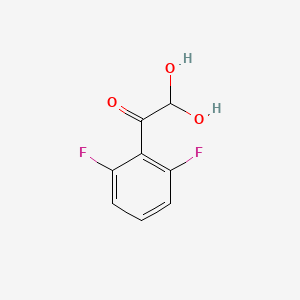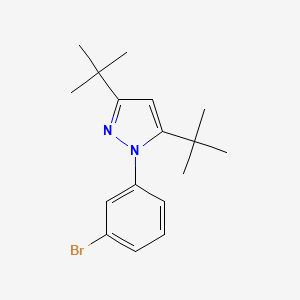
1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromophenyl group at position 1 and two tert-butyl groups at positions 3 and 5. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can be refluxed for several hours to yield the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Cycloaddition Reactions: Pyrazoles are known to undergo [3+2] cycloaddition reactions, which can be catalyzed by metals like silver or copper.
Common reagents used in these reactions include organometallic catalysts, oxidizing agents like bromine, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the application, but studies have shown that pyrazole derivatives can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
1-(3-Bromophenyl)-3,5-di-tert-butyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of tert-butyl groups, leading to different reactivity and applications.
1-(3-Bromophenyl)-3,5-di-tert-butyl-4-methyl-1H-pyrazole: Addition of a methyl group at position 4, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C17H23BrN2 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3,5-ditert-butylpyrazole |
InChI |
InChI=1S/C17H23BrN2/c1-16(2,3)14-11-15(17(4,5)6)20(19-14)13-9-7-8-12(18)10-13/h7-11H,1-6H3 |
InChI Key |
FXGOLKOQQOLBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1C2=CC(=CC=C2)Br)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


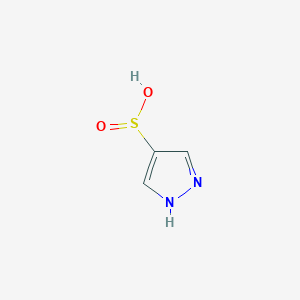

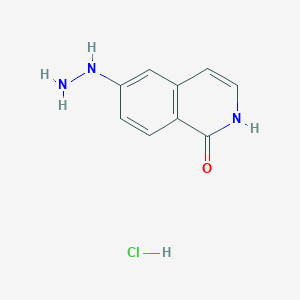
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
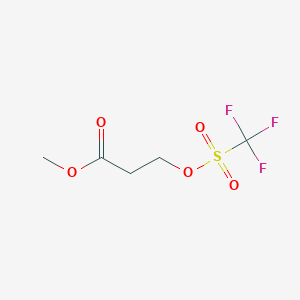
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
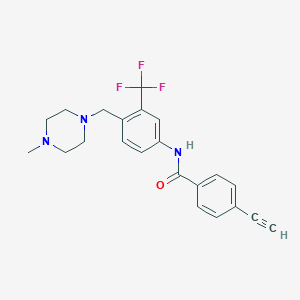


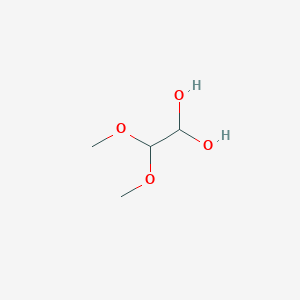
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)
